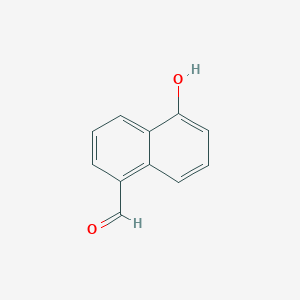

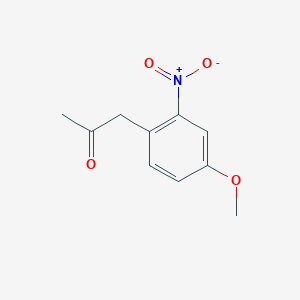

![molecular formula C18H24N2O3 B168359 (1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate CAS No. 107447-05-2](/img/structure/B168359.png)

(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves a green ultrasonic synthetic approach in an aqueous medium via the Pictet-Spengler reaction . Specifically, the condensation reaction of tryptamine and various aromatic aldehydes at 80°C in an aqueous medium produces the corresponding 1-aryl-2,3,4,9-tetrahydro-1H-β-carbolines . The heterogeneous catalysis with Fe(III)-montmorillonite as the catalyst drives the reaction. Compared to conventional heating and microwave irradiation methods, this methodology offers advantages such as high product yield and shorter reaction time .

Molecular Structure Analysis

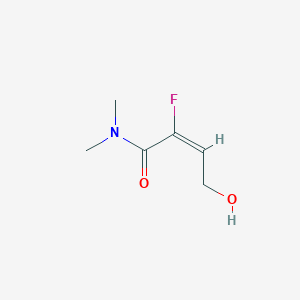

The molecular structure of (1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate consists of a tetrahydro-β-carboline core with additional substituents. The presence of the methyl , isobutyl , and methoxy groups contributes to its overall structure. For a detailed view, refer to the chemical structures provided in the references .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis and Structural Analysis

The synthesis of indole-based compounds, such as "(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate," is a key area of research due to their complex structure and potent biological activities. Research highlights the significance of α-carboline alkaloids, which possess diverse bioactivities, underscoring the importance of synthetic methodologies that enable the exploration of these compounds for pharmaceutical applications (Li et al., 2022). Additionally, the Fischer synthesis and the Pictet-Spengler reaction are crucial for constructing indole and carboline frameworks, offering pathways to synthesize a broad spectrum of derivatives with potential bioactivity (Taber & Tirunahari, 2011); (Rao, Maiti, & Chanda, 2017).

Biological Activities and Applications

The biological activities of indole and carboline derivatives span anti-tumor, antimicrobial, and anti-inflammatory effects, making them promising candidates for drug development. The review by Li et al. (2022) systematically summarizes the antitumor, antimicrobial, anti-Alzheimer's, anti-atherosclerosis, and antioxidant activities of α-carboline alkaloids, indicating their potential as therapeutic agents. The comprehensive analysis of their targets and structure-activity relationships (SARs) provides valuable insights for future research and drug design.

The synthesis of biologically active derivatives from biomass-derived levulinic acid illustrates the versatility of these compounds in drug synthesis, highlighting their role in producing cost-effective and simplified synthesis steps for medicinally active functional groups (Zhang et al., 2021). This approach not only underscores the sustainable aspects of drug synthesis but also opens up new avenues for the development of novel therapeutic agents.

特性

IUPAC Name |

methyl (1S,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-10(2)7-15-17-13(9-16(19-15)18(21)23-4)12-6-5-11(22-3)8-14(12)20-17/h5-6,8,10,15-16,19-20H,7,9H2,1-4H3/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAFAJSUIGSPDS-HOTGVXAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C2=C(CC(N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C2=C(C[C@H](N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558441 |

Source

|

| Record name | Methyl (1S,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate | |

CAS RN |

107447-05-2 |

Source

|

| Record name | Methyl (1S,3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)

![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)